molecular formula C6H14ClNO B1379161 N-methoxycyclopentanamine hydrochloride CAS No. 1461707-63-0

N-methoxycyclopentanamine hydrochloride

Cat. No.: B1379161
CAS No.: 1461707-63-0
M. Wt: 151.63 g/mol
InChI Key: SGFPIUYPFIYHRR-UHFFFAOYSA-N
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Description

N-Methoxycyclopentanamine hydrochloride is a chemical compound with the molecular formula C(6)H({14})ClNO. It is a derivative of cyclopentanamine, where a methoxy group is attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxycyclopentanamine hydrochloride typically involves the following steps:

    Starting Material: Cyclopentanone is used as the starting material.

    Formation of Cyclopentanamine: Cyclopentanone undergoes reductive amination with ammonia or an amine source to form cyclopentanamine.

    Methoxylation: The cyclopentanamine is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of N-methoxycyclopentanamine.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) for the reductive amination step.

    Methoxylation: Employing methanol and a strong acid catalyst.

    Purification: Crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: N-methoxycyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to cyclopentanamine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Cyclopentanamine.

    Substitution Products: Various substituted cyclopentanamines depending on the substituent introduced.

Scientific Research Applications

N-methoxycyclopentanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxycyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can enhance its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopentanamine: The parent compound without the methoxy group.

    N-methylcyclopentanamine: A derivative with a methyl group instead of a methoxy group.

    N-ethoxycyclopentanamine: A derivative with an ethoxy group.

Comparison:

    Structural Differences: The presence of different alkoxy groups (methoxy, ethoxy) or alkyl groups (methyl) can significantly alter the chemical and physical properties of these compounds.

    Reactivity: N-methoxycyclopentanamine hydrochloride may exhibit different reactivity patterns compared to its analogs due to the electron-donating effects of the methoxy group.

    Applications: While all these compounds can be used in chemical synthesis, their specific applications may vary based on their unique properties.

This compound stands out due to its specific structural features, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-methoxycyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFPIUYPFIYHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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